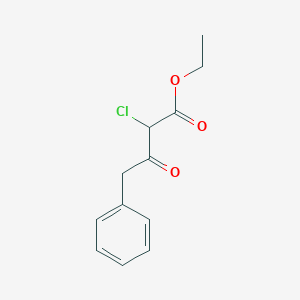

Ethyl 2-chloro-3-oxo-4-phenylbutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClO3 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

ethyl 2-chloro-3-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)11(13)10(14)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

RBJYBVPPUKQOQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate

Classical Organic Synthetic Approaches

Traditional methods for synthesizing ethyl 2-chloro-3-oxo-4-phenylbutyrate and its analogs rely on well-established organic reactions, primarily focusing on the halogenation of a pre-formed β-keto ester or building the molecule through condensation and esterification reactions.

The direct chlorination at the α-position (C-2) of a β-keto ester precursor, such as ethyl 3-oxo-4-phenylbutyrate, is a primary strategy for the synthesis of the target molecule. This transformation leverages the acidic nature of the α-proton, which is positioned between two electron-withdrawing carbonyl groups (the ketone and the ester). This acidity facilitates enolate formation, which then acts as a nucleophile, reacting with an electrophilic chlorine source.

Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reaction is typically performed in an inert solvent. The choice of reaction conditions can influence the yield and selectivity of the monochlorinated product over dichlorinated byproducts.

Recent advancements in this area have focused on achieving high enantioselectivity. Organocatalytic approaches, using catalysts derived from Cinchona alkaloids, have been shown to facilitate the asymmetric α-chlorination of β-keto esters with high yields and enantiomeric excesses (up to 97% ee). nih.gov Although this specific substrate has not been detailed, the methodology is applicable to a wide range of β-keto esters. nih.gov

Table 1: Comparison of Chlorinating Agents for α-Halogenation

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | High reactivity, readily available | Can lead to side reactions, produces HCl |

| N-Chlorosuccinimide (NCS) | Inert solvent, sometimes with a catalyst | Milder conditions, easier handling | Lower reactivity than SO₂Cl₂ |

| Selectfluor® | With a metal/chiral ligand complex | Used in asymmetric synthesis | Higher cost |

The carbon backbone of this compound is fundamentally a β-keto ester. The synthesis of this core structure can be achieved through condensation reactions, most notably the Claisen condensation. wikipedia.orgmasterorganicchemistry.com A crossed Claisen condensation between an ester with α-hydrogens and one without can be synthetically useful. organic-chemistry.orglibretexts.orglibretexts.org For instance, the precursor ethyl 3-oxo-4-phenylbutyrate can be synthesized via the reaction of ethyl phenylacetate (B1230308) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-keto ester. masterorganicchemistry.comorganic-chemistry.org

Once the corresponding β-keto acid (3-oxo-4-phenylbutanoic acid) is formed, esterification is required to obtain the ethyl ester. Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, is a common method. ausetute.com.au This is a reversible reaction, and often requires heating under reflux to proceed at a reasonable rate. ausetute.com.au Alternative esterification processes include reacting the carboxylic acid with ethylene (B1197577) in the presence of a heteropolyacid catalyst. google.com

Another classical route to the analogous structure, ethyl 2-oxo-4-phenylbutyrate, involves a Grignard reaction. In this approach, a Grignard reagent is prepared from β-bromoethylbenzene and magnesium, which then reacts with diethyl oxalate (B1200264) to form the target α-keto ester. google.comgoogle.com

Table 2: Overview of Condensation and Esterification Routes

| Reaction | Reactants | Reagents/Conditions | Product Type |

| Crossed Claisen Condensation | Ethyl phenylacetate, Ethyl acetate | Strong base (e.g., Sodium ethoxide) | β-Keto ester |

| Fischer Esterification | 3-Oxo-4-phenylbutanoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), heat | Ethyl ester |

| Grignard Reaction | β-Bromoethylbenzene, Diethyl oxalate | Magnesium, aprotic solvent | α-Keto ester |

Contemporary Catalytic and Chemoenzymatic Synthesis

Modern synthetic chemistry offers more sophisticated methods involving transition metal catalysis and enzymatic transformations. These approaches often provide higher selectivity, milder reaction conditions, and access to chiral molecules.

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon bonds. mdpi.com The synthesis of β-aryl α-keto esters, which are structurally related to the target compound, can be achieved through palladium-catalyzed coupling reactions. nih.gov For example, a catalyst system using Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like P(tBu)₃ can effectively couple α-keto ester enolates with aryl bromides. nih.govorganic-chemistry.org This method allows for the construction of the C-C bond between the phenyl group and the butyrate (B1204436) backbone.

The α-arylation of carbonyl compounds is a fundamental transformation in this field. nih.gov While often applied to ketones, these methods can be adapted for esters. The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the enolate of the keto ester, and subsequent reductive elimination to form the product and regenerate the catalyst. chemrxiv.org

Table 3: Key Components in Palladium-Catalyzed α-Arylation

| Component | Role in Catalytic Cycle | Example |

| Palladium Precatalyst | Source of the active Pd(0) species | Pd₂(dba)₃, Pd(OAc)₂ scilit.com |

| Ligand | Stabilizes the metal center, influences reactivity and selectivity | P(tBu)₃, BrettPhos, MorDalPhos organic-chemistry.org |

| Base | Generates the enolate nucleophile | NaH, LiHMDS, Cs₂CO₃ |

| Aryl Halide | Electrophilic coupling partner | Bromobenzene, Chlorobenzene |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases and ketoreductases, can be employed in the synthesis of chiral intermediates and precursors for this compound.

Lipases are widely used for the kinetic resolution of racemic mixtures. nih.gov A racemic mixture of a precursor alcohol or the final ester could be resolved by lipase-catalyzed stereoselective acylation or hydrolysis. nih.gov For instance, lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia are known for their excellent stability in organic solvents and high enantioselectivity in resolving racemates. nih.gov Lipases can also be used to catalyze the esterification step itself under mild conditions, often in solvent-free systems, by reacting the precursor acid with ethanol. researchgate.netresearchgate.net The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate. nih.gov

Ketoreductases can be used for the stereoselective synthesis of related hydroxy-keto esters from diketo precursors. acs.org While not directly producing the chloro-derivative, this demonstrates the potential of enzymes to control stereochemistry at the carbonyl centers, which could be a key step in a chemoenzymatic route. Furthermore, the enzymatic synthesis of 5-halo-2-hydroxymuconates highlights that some enzymes have evolved to accommodate halogenated substrates, suggesting the feasibility of direct enzymatic halogenation or manipulation of halogenated precursors. nih.gov

Chemical Transformations and Reactivity Profile of Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate

Reductive Transformations

The carbonyl groups in ethyl 2-chloro-3-oxo-4-phenylbutyrate are susceptible to reduction by various methods, including biocatalytic and catalytic hydrogenation approaches. These transformations are of significant interest for the synthesis of chiral building blocks.

Asymmetric Biocatalytic Reduction of the Ketone Functionality

The asymmetric reduction of the ketone in α-chloro-β-keto esters to furnish chiral α-chloro-β-hydroxy esters is a well-established transformation with significant synthetic utility.

A variety of microbial and enzymatic systems have been demonstrated to be effective in the stereoselective reduction of α-chloro-β-keto esters, analogous to this compound. These biocatalysts, including whole-cell systems and isolated enzymes, can produce different diastereomers of the corresponding α-chloro-β-hydroxy ester with high optical purity. nih.govfigshare.com

For instance, eighteen known and putative reductases from baker's yeast (Saccharomyces cerevisiae) have been screened for their ability to reduce a series of α-chloro-β-keto esters. nih.govacs.org This study revealed that in nearly all cases, it was possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high enantiomeric excess. nih.govacs.org The utility of this approach has been showcased by the multigram-scale reduction of ethyl 2-chloroacetoacetate to the corresponding syn-(2R,3S)-alcohol using whole cells of an Escherichia coli strain that overexpresses a single yeast reductase. nih.govacs.org

Ketoreductases (KREDs) have also been systematically studied for the dynamic reductive kinetic resolution of aryl α-chloro-β-keto esters, yielding chiral anti-aryl α-chloro-β-hydroxy esters in high yields and excellent diastereoselectivity and enantioselectivity. researchgate.net Furthermore, an NADP-dependent alcohol dehydrogenase from Clostridium acetobutylicum (CaADH) has been shown to enantioselectively reduce aromatic α-keto esters. researchgate.net While not α-chlorinated, this demonstrates the broad applicability of such enzymes. Other microorganisms like Rhodotorula mucilaginosa and Candida krusei have also been explored for the reduction of related keto esters.

Table 1: Examples of Microbial and Enzymatic Systems for the Reduction of α-Chloro-β-Keto Esters

| Biocatalyst | Substrate | Product Diastereomer(s) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Saccharomyces cerevisiae reductases | Various α-chloro-β-keto esters | Multiple diastereomers | High |

| E. coli overexpressing yeast reductase | Ethyl 2-chloroacetoacetate | syn-(2R,3S)-alcohol | High |

| Ketoreductases (KREDs) | Aryl α-chloro-β-keto esters | anti-aryl α-chloro-β-hydroxy esters | >99% |

| Clostridium acetobutylicum ADH | Aromatic α-keto esters | D-hydroxy esters | 99% |

The stereochemical outcome of the biocatalytic reduction is highly dependent on the specific enzyme used. The large number of reductases within an organism like baker's yeast often leads to the formation of a mixture of diastereomers when using whole cells. acs.org By isolating and overexpressing individual reductases, it is possible to achieve high stereoselectivity for a single diastereomer. nih.govacs.org

These enzymatic reductions are typically dependent on cofactors, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), for the delivery of the hydride to the ketone. For example, the alcohol dehydrogenase from Clostridium acetobutylicum is NADP-dependent. researchgate.net In whole-cell biotransformations, the regeneration of these expensive cofactors is carried out by the organism's own metabolic processes. For reactions using isolated enzymes, a cofactor regeneration system is often employed, such as the use of a sacrificial alcohol and a second dehydrogenase.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a powerful alternative to biocatalysis for the reduction of the keto group in β-keto esters. Asymmetric hydrogenation using chiral metal complexes can provide access to chiral hydroxy esters with high enantioselectivity.

Furthermore, the asymmetric transfer hydrogenation of β-aryl α-keto esters has been achieved using a specifically designed (arene)RuCl(monosulfonamide) catalyst. nih.gov This dynamic kinetic resolution process can generate three contiguous stereocenters with high diastereoselectivity. nih.gov The iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones using cinchona-alkaloid-derived NNP ligands has also been developed, yielding chiral halohydrins with excellent enantiomeric excess. acs.org These methodologies suggest that similar catalytic systems could be successfully applied to the stereoselective reduction of this compound.

Nucleophilic Substitution Reactions at the Alpha-Chloro Center

The chlorine atom at the α-position of this compound is located at a tertiary carbon center, which would typically disfavor Sₙ2 reactions. However, the presence of the adjacent electron-withdrawing carbonyl groups can facilitate nucleophilic substitution.

Research on analogous α-chloro-β-keto esters has demonstrated that nucleophilic substitution of the tertiary chloride can proceed smoothly via an Sₙ2 mechanism, leading to a Walden inversion of the stereochemistry at the α-carbon. acs.org This has been confirmed by X-ray crystallographic analysis of the substitution products. acs.org

A variety of nucleophiles have been successfully employed in these reactions. For example, sodium azide (B81097) can displace the chloride to form α-azido-β-keto esters, which are precursors to α-amino acid derivatives. acs.org Similarly, alkylthiols can react in the presence of a base like triethylamine (B128534) to yield α-alkylthio-β-keto esters. acs.org Even the more challenging nucleophilic fluorination has been achieved using cesium fluoride (B91410) in the presence of a crown ether. acs.org This reactivity highlights the potential of this compound to serve as a precursor for a range of α-substituted β-keto esters with a quaternary stereocenter.

Enolate Chemistry and Alkylation Reactions

The protons on the carbon atom adjacent to the two carbonyl groups in a β-keto ester are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can participate in various reactions, most notably alkylation.

In the case of this compound, the presence of the α-chloro substituent complicates the enolate chemistry. Deprotonation would likely occur at the γ-position (the carbon between the phenyl ring and the ketone) if a suitable base is used. The resulting enolate could then be alkylated at this position.

However, the general principles of enolate chemistry for β-keto esters are well-established. The acetoacetic ester synthesis, for example, relies on the alkylation of the enolate of ethyl acetoacetate. pressbooks.pubntu.edu.sg A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete enolate formation and prevent side reactions. libretexts.org The enolate then reacts with an alkyl halide in an Sₙ2 fashion to form a new carbon-carbon bond. libretexts.orglibretexts.org Given the structural similarities, it is plausible that under carefully controlled conditions, the enolate of this compound could be generated and utilized in alkylation reactions, provided that the reaction conditions are mild enough to avoid elimination or other side reactions involving the α-chloro group.

Other Key Reaction Pathways and Derivatizations

This compound, a polyfunctionalized molecule, is poised to undergo a variety of chemical transformations beyond simple nucleophilic substitution at the alpha-carbon. The interplay of its constituent functional groups—an α-chloro substituent, a β-keto group, and an ester moiety—opens up a rich landscape of reactivity. This includes intramolecular cyclizations, rearrangements, and reactions with binucleophiles to construct complex molecular architectures, notably heterocyclic systems. Key reaction pathways include epoxide formation via the Darzens condensation and skeletal rearrangements such as the Favorskii rearrangement.

Epoxide Formation: The Darzens Condensation

A prominent reaction pathway for α-halo esters in the presence of a base and a carbonyl compound is the Darzens condensation, leading to the formation of α,β-epoxy esters, also known as glycidic esters. nrochemistry.com In the case of this compound, the internal ketone functionality can potentially react intramolecularly, although the reaction is more commonly observed as an intermolecular process.

In a typical intermolecular Darzens reaction, a base abstracts the acidic α-proton, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. The resulting haloalkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring. nrochemistry.com

For this compound, reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a suitable base (e.g., sodium ethoxide, phosphazene bases), would be expected to yield a glycidic ester. nih.gov The general mechanism is as follows:

Deprotonation: A base removes the proton at the C-2 position, generating an enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

Ring Closure: The resulting alkoxide undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the epoxide ring.

The reaction conditions, particularly the choice of base and solvent, can significantly influence the yield and stereoselectivity of the epoxide formation. nih.gov

| Reactant | Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound + Aromatic Aldehyde | Base (e.g., NaOEt, Phosphazene Base) | α,β-Epoxy Ester (Glycidic Ester) | Darzens Condensation |

Favorskii Rearrangement

Another significant reaction pathway for α-halo ketones is the Favorskii rearrangement, which typically occurs in the presence of a base to yield carboxylic acid derivatives. wikipedia.org For acyclic α-halo ketones, this rearrangement leads to a rearranged carboxylic acid, ester, or amide, depending on the nucleophile present (hydroxide, alkoxide, or amine, respectively). nrochemistry.com

The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The base abstracts a proton from the α'-carbon (C-4 in this case), leading to an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine, forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the rearranged product. The ring-opening generally occurs to form the more stable carbanion. youtube.comadichemistry.com

In the case of this compound, treatment with a base like sodium methoxide (B1231860) could potentially lead to a rearranged ester product. However, the presence of the ester group at C-1 adds complexity, and other competing reactions might occur. ddugu.ac.in

Synthesis of Heterocyclic Scaffolds

The reactive nature of α-chloro-β-keto esters makes them valuable precursors for the synthesis of a diverse range of heterocyclic compounds. The 1,3-dicarbonyl moiety in conjunction with the α-chloro leaving group provides multiple sites for reaction with binucleophiles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazoles. This compound, possessing a 1,3-dicarbonyl-like structure, is expected to react with hydrazine or substituted hydrazines to form pyrazole (B372694) derivatives. The reaction likely proceeds through initial condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and elimination of water and hydrogen chloride. The specific regioisomer of the resulting pyrazole would depend on the relative reactivity of the two carbonyl groups. Four-component reactions involving an aldehyde, ethyl acetoacetate, malononitrile, and a hydrazine derivative are known to produce pyrano[2,3-c]pyrazoles. nih.govsemanticscholar.org By analogy, this compound could potentially participate in similar multicomponent reactions to yield complex heterocyclic systems.

Pyridazines: Pyridazine derivatives can be synthesized from 1,4-dicarbonyl compounds or their equivalents through condensation with hydrazine. While this compound is a 1,3-dicarbonyl system, it can be a synthon for precursors to pyridazines. For instance, reaction with hydrazine could potentially lead to a pyridazinone derivative through a cyclocondensation reaction. nih.gov The synthesis of pyridazines often involves the reaction of α-halo ketones with various reagents, highlighting the versatility of this functional group in heterocyclic synthesis. liberty.edu

| Reactant | Reagent | Potential Heterocyclic Product |

|---|---|---|

| This compound | Hydrazine or substituted hydrazines | Pyrazole derivatives |

| This compound | Hydrazine | Pyridazinone derivatives |

The reactivity of this compound is thus multifaceted, offering pathways to a range of derivatized products. The specific outcome of a reaction is highly dependent on the chosen reagents and conditions, allowing for controlled synthesis of complex organic molecules, including epoxides and various heterocyclic systems. Further research into the reactivity of this compound could unveil novel synthetic methodologies and lead to the discovery of new molecular entities with interesting properties.

Stereochemical Aspects in the Synthesis and Transformations of this compound

Following a comprehensive review of scientific literature, there is currently no specific information available regarding the stereochemical aspects of the chemical compound "this compound." Detailed research findings on its synthesis, reduction reactions, and the stereochemical control of its chiral centers are not present in the available resources.

The provided outline focuses on key areas of stereochemistry, including diastereoselectivity, enantioselectivity, the influence of reaction conditions, and strategies like kinetic resolution. While these are crucial aspects in the study of chiral molecules, their application to this compound has not been documented in the searched scientific papers and journals.

Research is available for structurally related compounds, such as ethyl 2-oxo-4-phenylbutyrate and various chloro-oxoesters. For instance, extensive studies detail the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using various biocatalysts, including carbonyl reductases and whole-cell systems from organisms like Candida krusei and engineered E. coli to produce chiral hydroxyesters, which are valuable pharmaceutical intermediates. Similarly, the stereoselective reduction of other chloro-substituted ketoesters is a well-documented field.

However, the specific combination of a chloro-substituent at the second position and a phenyl group at the fourth position in the butyrate (B1204436) chain presents a unique structure for which dedicated stereochemical studies could not be located. Therefore, a detailed article adhering to the requested outline and focusing solely on this compound cannot be generated at this time.

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate

Mechanistic Pathways of Formation

Information regarding the specific mechanistic pathways for the formation of Ethyl 2-chloro-3-oxo-4-phenylbutyrate is not available in the reviewed scientific literature.

Elucidation of Biocatalytic Reaction Mechanisms

There are no available studies elucidating the biocatalytic reaction mechanisms specifically involving this compound. Research in this area has focused on related substrates, such as the bioreduction of Ethyl 2-oxo-4-phenylbutyrate.

Stereoselectivity-Governing Principles in Catalyzed Reactions

Detailed principles governing the stereoselectivity in catalyzed reactions of this compound have not been documented. Studies on similar alpha-ketoesters have explored stereoselective reductions, but this information cannot be directly applied to the requested compound.

Advanced Analytical and Spectroscopic Methodologies for Elucidation of Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate Chemistry

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating Ethyl 2-chloro-3-oxo-4-phenylbutyrate from reaction mixtures and for determining its purity. Both gas and liquid chromatography serve distinct but complementary roles in its analysis.

Gas chromatography is a powerful technique for analyzing volatile compounds. For derivatives of butyrate (B1204436) esters, GC is frequently used to monitor reaction progress and assess purity. However, the thermal stability of the target molecule is a critical consideration, as related β-keto esters can sometimes undergo decomposition at the high temperatures used in GC analysis. researchgate.net When analyzing chloro-substituted esters, specific GC conditions are optimized to ensure accurate quantification without degradation. rasayanjournal.co.inresearchgate.net A flame ionization detector (FID) is commonly employed due to its sensitivity towards organic compounds. rasayanjournal.co.ingoogle.com

Method development for a compound like this compound would involve careful selection of a capillary column and optimization of the temperature program to achieve adequate separation from impurities. google.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-1 (100% dimethylpolysiloxane) or SE-54 (5% phenyl-95% dimethylpolysiloxane) | Provides separation based on boiling point and polarity. rasayanjournal.co.ingoogle.com |

| Injector Temperature | 180-250 °C | Ensures rapid volatilization of the sample. google.com |

| Oven Program | Initial temp (e.g., 90°C), ramped to a final temp (e.g., 160-250°C) | Separates compounds with different boiling points. google.com |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic analytes. rasayanjournal.co.in |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. google.com |

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound, especially given its potential for thermal instability and the presence of stereoisomers. Reverse-phase HPLC (RP-HPLC) is a standard method for purity assessment of related compounds like Ethyl 2-oxo-4-phenylbutyrate. sielc.comsielc.com

For stereoisomer analysis, chiral HPLC is essential. The presence of two chiral centers in this compound means it can exist as four stereoisomers (two pairs of enantiomers). Chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H), are highly effective in separating enantiomers and diastereomers of related chiral molecules. researchgate.netresearchgate.net This separation is critical for determining the stereochemical outcome of asymmetric syntheses. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reverse-Phase (for purity); Chiral (for stereoisomers) | Separates based on polarity or chirality. sielc.comresearchgate.net |

| Column | C18 (purity); Chiralcel OD-H or similar (stereoisomers) | Stationary phase that interacts with the analyte. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol | Elutes the sample through the column; composition determines resolution. sielc.comresearchgate.net |

| Detector | UV Detector (e.g., at 254 nm) | Detects the phenyl group, allowing for quantification. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and analysis time. |

Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides definitive information about the molecular structure, functional groups, and molecular weight of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl ester protons, the phenyl group protons, and the protons on the butyrate backbone. The coupling patterns between adjacent protons would confirm the connectivity.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with characteristic chemical shifts for the carbonyl carbons (ester and ketone), the phenyl carbons, and the aliphatic carbons. libretexts.org The chemical shifts for carbons attached to the chlorine atom and the ester oxygen would also be clearly identifiable. researchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~1.2-1.4 (triplet) | -O-CH₂-CH₃ |

| ¹H | ~4.1-4.3 (quartet) | -O-CH₂-CH₃ |

| ¹H | ~3.5-4.5 (multiplet) | -CH₂-Ph |

| ¹H | ~4.5-5.0 (multiplet) | -CH(Cl)- |

| ¹H | ~7.2-7.5 (multiplet) | Aromatic Protons (C₆H₅) |

| ¹³C | ~14 | -O-CH₂-CH₃ |

| ¹³C | ~50-65 | -CH(Cl)- and -O-CH₂-CH₃ |

| ¹³C | ~40-50 | -CH₂-Ph |

| ¹³C | ~127-135 | Aromatic Carbons (C₆H₅) |

| ¹³C | ~165-175 | Ester Carbonyl (C=O) |

| ¹³C | ~190-205 | Ketone Carbonyl (C=O) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is found at a lower wavenumber, around 1715-1725 cm⁻¹. nih.gov Other key signals would include C-H stretches for the aromatic and aliphatic portions and a C-Cl stretch, typically in the 600-800 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) provides the molecular weight and information about the molecule's fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula (C₁₂H₁₃ClO₃). The nominal molecular weight for this formula is approximately 240.68 g/mol . nih.gov The mass spectrum would show a characteristic isotopic pattern for the M+ and M+2 peaks in a ~3:1 ratio, which is indicative of the presence of a single chlorine atom.

| Technique | Observation | Interpretation |

|---|---|---|

| IR | ~1740 cm⁻¹ (strong) | Ester C=O stretch nih.gov |

| IR | ~1720 cm⁻¹ (strong) | Ketone C=O stretch nih.gov |

| IR | ~3000-3100 cm⁻¹, ~1600, ~1495 cm⁻¹ | Aromatic C-H and C=C stretches |

| IR | ~600-800 cm⁻¹ | C-Cl stretch researchgate.net |

| MS | m/z ≈ 240/242 (ratio ~3:1) | Molecular ion peak [M]⁺ with chlorine isotope pattern nih.gov |

| HRMS | m/z = 240.0553 | Confirms molecular formula C₁₂H₁₃ClO₃ nih.gov |

Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

Determining the stereochemical purity of this compound is paramount, particularly when it is synthesized via asymmetric methods. As the molecule possesses two stereocenters, it can exist as two pairs of enantiomers (four total stereoisomers). Chiral analytical methods, primarily chiral HPLC and chiral GC, are employed to separate and quantify these isomers. researchgate.net

The determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) relies on the ability of a chiral stationary phase (CSP) to interact differently with each stereoisomer, leading to different retention times. researchgate.net By integrating the peak areas of the separated isomers in the chromatogram, the ratio of the stereoisomers can be accurately calculated. This analysis is fundamental in evaluating the effectiveness of a stereoselective synthesis. nih.govnih.gov

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol mixtures | Separation of all four stereoisomers or two pairs of enantiomers. researchgate.netresearchgate.net |

| Chiral GC | Cyclodextrin derivatives (e.g., Beta-DEX) | - | Analysis of volatile derivatives; can offer high resolution for enantiomers. researchgate.net |

Computational and Theoretical Studies of Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate and Its Transformations

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 2-chloro-3-oxo-4-phenylbutyrate is crucial for understanding its three-dimensional structure and the various conformations it can adopt. The molecule possesses several rotatable bonds, leading to a complex conformational landscape that influences its physical properties and chemical reactivity.

Conformational analysis typically begins with the identification of all rotatable single bonds. For this compound, key dihedral angles include those around the C-C bonds of the butyrate (B1204436) chain and the C-O bond of the ethyl ester group. Due to the presence of stereocenters and bulky substituents, certain conformations will be energetically favored over others.

Studies on similar molecules, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have demonstrated the utility of techniques like Nuclear Overhauser Effect (NOESY) spectroscopy in conjunction with computational modeling to determine predominant solution-state conformations. mdpi.com For this compound, molecular mechanics force fields (e.g., MMFF or AMBER) would be employed for an initial scan of the potential energy surface to identify low-energy conformers. Subsequently, more accurate quantum mechanical methods would be used to optimize the geometries and calculate the relative energies of these conformers.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle 1 (°) (Cl-C2-C3-C4) | Dihedral Angle 2 (°) (C2-C3-C4-Cphenyl) | Relative Energy (kcal/mol) | Method |

|---|---|---|---|---|

| A (Anti-periplanar) | 180 | 60 | 0.00 | DFT/B3LYP/6-31G |

| B (Gauche) | 60 | 180 | 1.5 | DFT/B3LYP/6-31G |

| C (Syn-periplanar) | 0 | 90 | 3.2 | DFT/B3LYP/6-31G* |

This table presents hypothetical relative energies for different conformations of this compound, as would be calculated using Density Functional Theory (DFT). The conformers are defined by key dihedral angles along the carbon backbone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound and predicting its reactivity. These calculations provide information on orbital energies, charge distribution, and molecular electrostatic potential.

The presence of multiple functional groups—an ester, a ketone, a chloro substituent, and a phenyl ring—creates a complex electronic environment. The two carbonyl groups are strong electron-withdrawing groups, which significantly influences the acidity of the α-proton at the C2 position. The chlorine atom, also being electronegative, further enhances this effect.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be located on the phenyl ring or the oxygen atoms of the carbonyl groups, while the LUMO is expected to be centered on the carbonyl carbons. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |

This table shows representative calculated electronic properties for this compound. These values are crucial for predicting the molecule's reactivity and intermolecular interactions.

Simulation of Reaction Pathways and Transition States

Computational chemistry is invaluable for simulating the reaction pathways of transformations involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies.

A common reaction for β-keto esters is their reaction with nucleophiles. For this compound, nucleophilic attack can occur at several electrophilic sites, including the carbonyl carbons of the ester and ketone groups, and the carbon atom bearing the chlorine substituent (via nucleophilic substitution).

For example, the reaction with a nucleophile like sodium thiophenolate could potentially lead to either nucleophilic substitution of the chlorine atom or attack at one of the carbonyl groups. researchgate.net Computational modeling can be used to determine the preferred reaction pathway by calculating the activation barriers for each possibility. The transition state for each pathway would be located, and its geometry and energy would provide insight into the reaction mechanism.

Furthermore, computational studies can elucidate the stereochemical outcome of reactions. For instance, in the reduction of the ketone group, the stereoselectivity can be predicted by modeling the approach of the reducing agent to the two faces of the carbonyl group and calculating the energies of the corresponding transition states. This is particularly relevant in the synthesis of chiral molecules where control of stereochemistry is essential. researchgate.net

Table 3: Hypothetical Calculated Energetics for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +15.2 |

| Products (Substituted product + Cl-) | -10.5 |

This table provides a hypothetical energy profile for a nucleophilic substitution reaction of this compound. Such calculations help in understanding the feasibility and kinetics of a reaction.

Future Research Directions and Emerging Trends in Ethyl 2 Chloro 3 Oxo 4 Phenylbutyrate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of Ethyl 2-chloro-3-oxo-4-phenylbutyrate presents a key challenge that future research must address. Current methodologies for the synthesis of analogous α-chloro-β-keto esters provide a logical starting point. The most direct approach involves the electrophilic chlorination of the parent compound, ethyl 2-oxo-4-phenylbutyrate. However, developing sustainable and efficient versions of this transformation is a primary goal.

Future research should focus on moving beyond traditional chlorinating agents like sulfuryl chloride or N-chlorosuccinimide (NCS), which can present handling hazards and generate stoichiometric waste. The exploration of greener alternatives, such as using chloride salts in conjunction with a recyclable oxidant, is a promising direction. Furthermore, biocatalysis offers a highly sustainable route. The application of halogenating enzymes, such as flavin-dependent halogenases, could provide a method for highly selective and environmentally benign chlorination under mild aqueous conditions. nih.govchemrxiv.orgdtu.dk These enzymes have shown promise in the site-selective halogenation of various organic molecules and could be engineered to accept this compound's precursor as a substrate. nih.govchemrxiv.org

Table 1: Comparison of Potential Synthetic Routes

| Route | Chlorinating Agent/Catalyst | Potential Advantages | Research Challenges |

|---|---|---|---|

| Direct Chlorination | N-chlorosuccinimide (NCS) | Readily available reagents, established methodology for similar substrates. nih.govacs.org | Stoichiometric waste, potential for side reactions. |

| Green Oxidation | NaCl / Oxidant (e.g., H₂O₂) | Uses inexpensive chloride source, environmentally benign byproducts (water). | Catalyst development for activation and selectivity. |

| Biocatalytic Chlorination | Flavin-dependent Halogenase | High selectivity, mild reaction conditions (aqueous, room temp), sustainable. dtu.dk | Enzyme engineering for substrate specificity and stability. |

| Fragment Condensation | Chlorinated building blocks | Modular approach allowing for diversification. | Longer synthetic sequence, potential for racemization. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The trifunctional nature of this compound—containing an ester, a ketone, and a reactive alkyl chloride—makes it a versatile intermediate for organic synthesis. Its reactivity has not been systematically studied, presenting a significant opportunity for discovery.

The α-chloro position is a key reactive site. Given that the chlorine atom is situated at a tertiary carbon, it is an excellent leaving group for nucleophilic substitution (SN2) reactions. Research has shown that similar tertiary α-chloro-β-keto esters can undergo substitution with various nucleophiles, such as azides and thiols, with complete inversion of stereochemistry, providing access to a wide range of α-substituted quaternary stereocenters. acs.org Future work should explore a broad scope of nucleophiles (N-, S-, O-, and C-based) to synthesize novel and complex molecular architectures.

The dicarbonyl functionality also invites exploration. Selective reduction of the ketone at the C3 position could lead to valuable α-chloro-β-hydroxy ester products, which are precursors for epoxides and other important chiral molecules. researchgate.net The reactivity of these compounds with nucleophiles at different sites could lead to diverse chemical structures. mdpi.com

Table 2: Potential Transformation Pathways for Future Study

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| C2-Chloride | Nucleophilic Substitution (SN2) | NaN₃, R-SH, KCN, Malonates | α-Azido, α-Thio, α-Cyano, α-Alkylated β-Keto Esters acs.org |

| C3-Ketone | Stereoselective Reduction | NaBH₄ / Chiral Ligand, Biocatalysis (Reductases) | syn/anti α-Chloro-β-hydroxy Esters researchgate.net |

| C1-Ester | Saponification / Amidation | LiOH / H₂O, R-NH₂ | α-Chloro-β-keto Acids / Amides |

| Multiple Sites | Cyclization / Rearrangement | Base or Acid Catalysis | Heterocyclic compounds (e.g., furans, pyrazoles) |

Integration with Flow Chemistry and High-Throughput Experimentation

Modern enabling technologies like flow chemistry and high-throughput experimentation (HTE) are poised to accelerate the study of this compound. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers enhanced safety, scalability, and control over reaction parameters. The synthesis of related α-halo ketones has been successfully demonstrated in continuous flow, a method that is particularly advantageous for handling potentially hazardous reagents and unstable intermediates. acs.orgnih.govacs.org Applying this technology to the chlorination of ethyl 2-oxo-4-phenylbutyrate could enable safer production and rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. amazonaws.com

High-throughput experimentation (HTE) allows for the rapid screening of hundreds of reaction conditions in parallel, consuming minimal material. scienceintheclassroom.org This is particularly valuable for discovering and optimizing catalysts for the synthesis of the target molecule. youtube.comscispace.com For instance, an HTE platform could be used to screen a large library of chiral catalysts and reaction parameters to identify optimal conditions for the asymmetric chlorination, a process that would be prohibitively time-consuming using traditional methods. mpg.de

Design of Next-Generation Catalysts for Enhanced Stereocontrol

Arguably the most critical and challenging aspect of this compound's chemistry is controlling the stereochemistry at the C2 position. The development of catalytic asymmetric methods for the α-chlorination of β-keto esters is an active area of research, and these findings can be directly applied to this compound. researchgate.net

Several successful catalytic systems have been reported for analogous substrates. These include:

Chiral Lewis Acid Catalysis: Copper(II) complexes with chiral ligands, such as spirooxazolines, have been shown to catalyze the chlorination of various β-keto esters with high enantioselectivity (up to 95% ee). acs.org

Phase-Transfer Catalysis: Chiral quaternary ammonium salts derived from Cinchona alkaloids are effective catalysts for the enantioselective phase-transfer α-chlorination of β-keto esters, achieving excellent yields and high asymmetric induction (up to 97% ee). nih.govacs.org

Organocatalysis: Chiral squaramide catalysts that operate through non-covalent interactions have been used for the enantioselective α-chlorination of related silyl ketene acetals. nih.gov

Future research should focus on designing and synthesizing new catalysts tailored for the specific steric and electronic properties of this compound. A systematic approach, aided by HTE, would involve screening various classes of chiral ligands and catalysts to identify the optimal system for producing this molecule in high enantiopurity.

Table 3: Promising Catalyst Systems for Asymmetric Chlorination

| Catalyst Class | Example Catalyst/Ligand | Substrate Class | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Lewis Acid | Cu(OTf)₂ / Spirooxazoline | Cyclic & Acyclic β-Keto Esters | 90-95% ee acs.org |

| Phase-Transfer | Hybrid Amide-Based Cinchona Alkaloids | Indanone & Tetralone Carboxylates | up to 97% ee nih.govacs.org |

| Organocatalyst | Chiral Arylpyrrolidino Squaramide | α-Tertiary Silyl Ketene Acetals | 86-90% ee nih.gov |

| Organocatalyst | 2-Aminobenzimidazole Derivatives | Cyclic 1,3-Dicarbonyls | Moderate ee mdpi.com |

By pursuing these research directions, the chemical community can unlock the synthetic utility of this compound, transforming it from an understudied molecule into a valuable chiral building block for the synthesis of complex organic compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 2-chloro-3-oxo-4-phenylbutyrate, and how can reaction conditions be optimized?

- Methodology : Start with hydrogenation of α,β-unsaturated carbonyl precursors (e.g., ethyl 2-oxo-4-arylbut-3-enoate analogs) using transition-metal catalysts. For example, ruthenium complexes with chiral ligands (e.g., SunPhos) enable enantioselective hydrogenation, as demonstrated in sequential CO and CC bond reduction . Optimize temperature (sensitive to enantiomeric excess) and pressure (H₂ gas), and monitor progress via TLC or GC/MS. Post-synthesis, purify via recrystallization (e.g., 1,2-dichloroethylene) to enhance enantiopurity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., phenyl, chloro groups) and ester functionality.

- GC/MS : Detect molecular ion peaks (e.g., m/z 206.24 for unmodified analogs) and fragmentation patterns to identify degradation or side products .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in related ethyl hydrazono-oxobutanoate derivatives) .

Q. How can researchers ensure safe handling and stability assessment of this compound during experiments?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin/eye irritation, inhalation risks). Use fume hoods, PPE, and inert atmospheres for reactions. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze decomposition products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the temperature-dependent enantioselectivity in hydrogenation of analogous β-keto esters?

- Methodology : Investigate reaction pathways using kinetic isotopic effects (KIE) or DFT calculations. For example, in ethyl 2-oxo-4-arylbut-3-enoate hydrogenation, lower temperatures favor sequential CO→CC bond reduction, while higher temperatures may shift to non-selective pathways. Use chiral HPLC to quantify enantiomeric excess (ee) and correlate with Arrhenius plots .

Q. How can computational chemistry validate experimental spectral data for this compound?

- Methodology : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and IR vibrational frequencies. Compare computed values (e.g., using Gaussian or ORCA software) with experimental data to confirm structural assignments. For crystallographic validation, overlay computed and experimental X-ray structures (e.g., CCDC deposition codes) .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodology : Cross-validate using multiple techniques:

- Variable-temperature NMR : Resolve dynamic effects (e.g., keto-enol tautomerism).

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies due to isotopic chlorine patterns .

Q. How do hydrolysis conditions influence the stereochemical integrity of this compound?

- Methodology : Conduct acid/base hydrolysis under controlled pH and temperature. Monitor enantiopurity via chiral GC or capillary electrophoresis. For example, hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate retained 99% ee after recrystallization, suggesting similar protocols could stabilize chiral centers in chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.